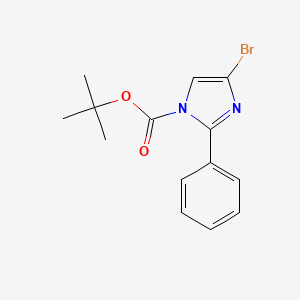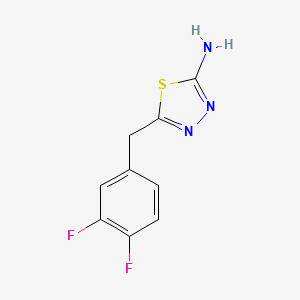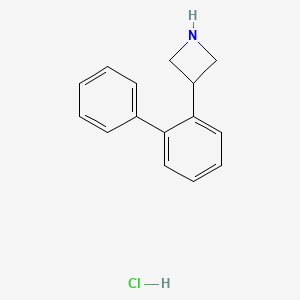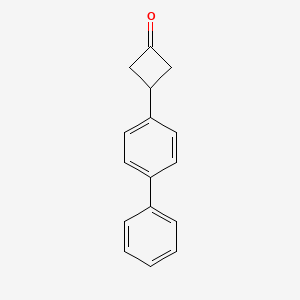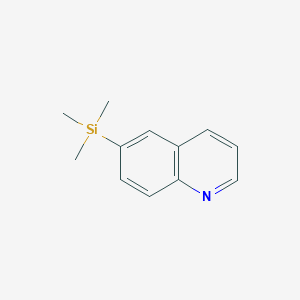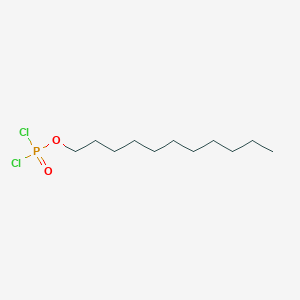
Undecyl Phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyl Phosphorodichloridate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two chlorine atoms and an undecyl group. This compound is part of the broader class of phosphorochloridates, which are known for their reactivity and utility in various chemical processes .
Preparation Methods
The synthesis of Undecyl Phosphorodichloridate typically involves the reaction of phosphorus trichloride with undecanol in the presence of a tertiary base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Undecyl Phosphorodichloridate undergoes several types of chemical reactions, including:
Scientific Research Applications
Undecyl Phosphorodichloridate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of Undecyl Phosphorodichloridate involves its reactivity with nucleophiles, such as alcohols and amines, to form phosphate esters. These reactions are facilitated by the electrophilic nature of the phosphorus atom, which readily forms bonds with nucleophilic species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Undecyl Phosphorodichloridate can be compared with other phosphorochloridates, such as phenyl phosphorodichloridate and diethyl phosphorochloridate. While all these compounds share a common phosphorus-chlorine framework, their reactivity and applications differ based on the organic substituent attached to the phosphorus atom . For example:
Phenyl Phosphorodichloridate: Used in the synthesis of cyclic phosphate diesters and as a phosphorylating agent.
Diethyl Phosphorochloridate: Commonly used in organic synthesis for the preparation of phosphate esters.
This compound is unique due to its long alkyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in surfactant and lubricant production .
Properties
Molecular Formula |
C11H23Cl2O2P |
|---|---|
Molecular Weight |
289.18 g/mol |
IUPAC Name |
1-dichlorophosphoryloxyundecane |
InChI |
InChI=1S/C11H23Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14/h2-11H2,1H3 |
InChI Key |
XGHCUSRRMJDWTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13699520.png)
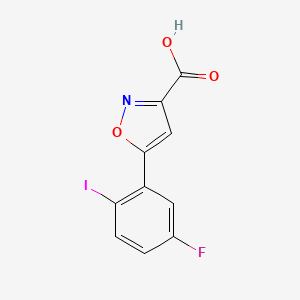
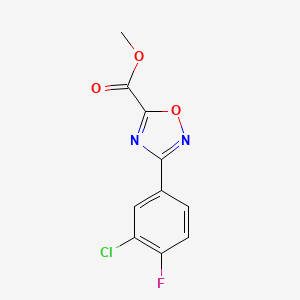
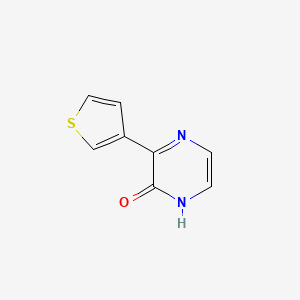
![2-Amino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine](/img/structure/B13699554.png)
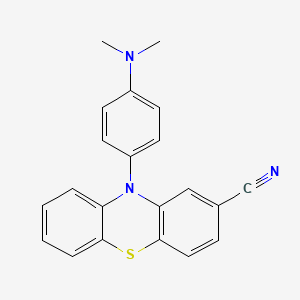
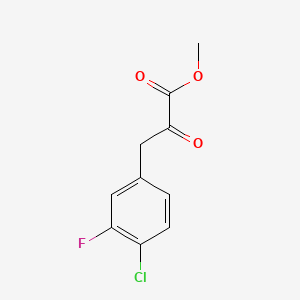
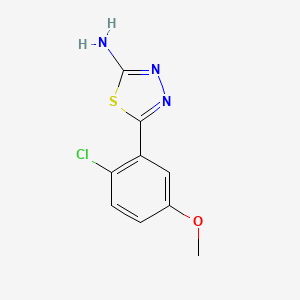
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)
